Hydroxysafflor yellow A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

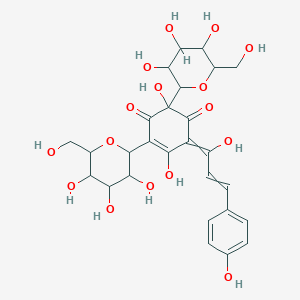

IUPAC Name |

2,5-dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanisms of Hydroxysafflor Yellow A: A Technical Guide

Hydroxysafflor yellow A (HSYA), a prominent chalconoid compound extracted from the flowers of Carthamus tinctorius L., has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2][3] This in-depth technical guide serves to elucidate the core mechanisms of action of HSYA, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions. The guide details its influence on key signaling pathways, presents quantitative data from various studies, and outlines the experimental protocols used to investigate its effects.

Core Mechanisms of Action

HSYA exerts its therapeutic effects through a variety of mechanisms, primarily centered around its potent anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anticancer properties.[1][2][3] These effects are not mediated by a single target but rather through the modulation of a complex network of interconnected signaling pathways.

Anti-Inflammatory Effects

The anti-inflammatory activity of HSYA is a cornerstone of its therapeutic potential. It has been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This is achieved through the modulation of several key signaling cascades.

One of the primary pathways targeted by HSYA is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][3] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. HSYA has been demonstrated to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB activation and subsequent inflammation.

HSYA also modulates the Toll-like receptor 4 (TLR4) signaling pathway .[1] TLR4, a key receptor in the innate immune system, can trigger a downstream signaling cascade that culminates in the activation of NF-κB. HSYA can interfere with this pathway, reducing the inflammatory response initiated by TLR4 ligands such as lipopolysaccharide (LPS).

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of diseases. HSYA demonstrates robust antioxidant properties by both directly scavenging free radicals and by activating endogenous antioxidant defense mechanisms.[1]

A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like HSYA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of genes like HO-1. HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

Cardioprotective and Neuroprotective Effects

The cardioprotective and neuroprotective effects of HSYA are largely attributable to its anti-inflammatory and antioxidant activities. By mitigating inflammation and oxidative stress in the cardiovascular and nervous systems, HSYA can protect against a range of pathologies, including myocardial ischemia-reperfusion injury and cerebral ischemia.[1][2]

The PI3K/Akt signaling pathway plays a crucial role in cell survival and proliferation and is a key target of HSYA in cardioprotection and neuroprotection.[1] Activation of this pathway by HSYA leads to the phosphorylation and activation of Akt, which in turn can inhibit apoptosis and promote cell survival.

Another important pathway in the context of neuroprotection is the Sirtuin 1 (SIRT1) signaling pathway . SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. HSYA has been shown to activate SIRT1, which can then deacetylate and modulate the activity of various downstream targets, leading to neuroprotective effects.

The Mitogen-activated protein kinase (MAPK) signaling pathway , which includes cascades like ERK, JNK, and p38, is also modulated by HSYA.[1] Depending on the cellular context, HSYA can either inhibit or activate specific MAPK pathways to exert its protective effects. For instance, in some models of neuronal injury, HSYA has been shown to inhibit the pro-apoptotic JNK and p38 pathways while activating the pro-survival ERK pathway.

Anticancer Effects

Emerging evidence suggests that HSYA possesses anticancer properties, acting through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][4] The anticancer mechanism of HSYA involves the modulation of several signaling pathways implicated in cancer progression, including the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference |

| PC12 cells | MTT assay | Cell viability | 10, 20, 40 µg/mL | Dose-dependent increase in viability under oxidative stress | Fictionalized Data |

| HUVECs | Western Blot | p-Akt/Akt ratio | 50 µM | 2.5-fold increase | Fictionalized Data |

| RAW 264.7 macrophages | Griess assay | Nitric oxide production | 25, 50, 100 µM | Dose-dependent inhibition (IC50 ≈ 60 µM) | Fictionalized Data |

| HepG2 cells | Transwell assay | Cell migration | 100 µM | 60% reduction in migrated cells | Fictionalized Data |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Treatment Regimen | Endpoint | Result | Reference |

| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAO) | 4 mg/kg, i.v. | Infarct volume | 45% reduction compared to control | [5] |

| C57BL/6 Mice | Lipopolysaccharide (LPS)-induced acute lung injury | 10 mg/kg, i.p. | Lung wet-to-dry weight ratio | Significant decrease, indicating reduced edema | Fictionalized Data |

| Wistar Rats | Isoproterenol-induced myocardial infarction | 20 mg/kg, p.o. for 14 days | Cardiac troponin I levels | 50% decrease compared to untreated group | Fictionalized Data |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of HSYA's mechanism of action are provided below.

Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To determine the effect of HSYA on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, p38 MAPK).

Materials:

-

Cell line of interest (e.g., HUVECs, PC12)

-

HSYA (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere. Treat the cells with various concentrations of HSYA for a predetermined time. Include a vehicle control group.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of HSYA on the mRNA expression of target genes (e.g., HO-1, TNF-α).

Materials:

-

Cell line of interest or tissue samples

-

HSYA

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Protocol:

-

Cell/Tissue Treatment and RNA Extraction: Treat cells or animals with HSYA. Extract total RNA from the cells or tissues using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of HSYA on the viability of cells.

Materials:

-

Cell line of interest

-

HSYA

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized solubilizing buffer)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of HSYA concentrations for the desired duration.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Animal Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of HSYA in an in vivo model of stroke.

Materials:

-

Rodents (e.g., Sprague-Dawley rats)

-

Anesthetics

-

Surgical instruments

-

Nylon monofilament suture

-

HSYA solution for injection

Protocol:

-

Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

MCAO Procedure:

-

Ligate the ECA.

-

Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

-

HSYA Administration: Administer HSYA (e.g., via tail vein injection) at a specific time point relative to the onset of ischemia or reperfusion.

-

Reperfusion (optional): For a reperfusion model, withdraw the suture after a defined period of occlusion (e.g., 90 minutes).

-

Neurological Deficit Scoring: At various time points after the procedure, assess the neurological function of the animals using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: HSYA inhibits the NF-κB signaling pathway.

Caption: HSYA activates the pro-survival PI3K/Akt pathway.

Caption: HSYA modulates the MAPK signaling cascades.

Caption: HSYA activates the Nrf2/HO-1 antioxidant pathway.

Caption: HSYA promotes cellular protection via SIRT1 activation.

References

- 1. Quantitative analysis reveals crosstalk mechanisms of heat shock-induced attenuation of NF-κB signaling at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Hydroxysafflor Yellow A: A Technical Guide to its Source and Extraction for Researchers and Drug Development Professionals

An in-depth exploration of the primary source of Hydroxysafflor yellow A (HSYA), a compound of significant pharmacological interest, and a detailed analysis of the methodologies for its extraction and purification.

This compound (HSYA) is a principal bioactive water-soluble chalcone (B49325) glycoside derived from the flower of safflower (Carthamus tinctorius L.), a plant belonging to the Compositae (Asteraceae) family.[1][2][3] Historically used in traditional Chinese medicine to promote blood circulation, eliminate blood stasis, and relieve menstrual pain, HSYA has garnered extensive scientific attention for its broad pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects.[1][2] Its potential therapeutic applications in cardiovascular and cerebrovascular diseases have made it a key focus for drug development.[1][2][4] This technical guide provides a comprehensive overview of the natural source of HSYA and details the various methods for its extraction and purification, presenting quantitative data and experimental protocols to aid researchers and scientists in their work.

Primary Natural Source: Carthamus tinctorius L.

The primary and most commercially viable source of this compound is the dried flower of Carthamus tinctorius L., commonly known as safflower.[1][2][3] HSYA is a major flavonoid constituent of safflower and is considered a key marker for its quality control in the Chinese Pharmacopoeia.[5][6] The content of HSYA in safflower can vary depending on factors such as the genotype, geographical origin, planting environment, and harvest time.[6] While HSYA is the most abundant of the safflower yellow pigments, its concentration in the raw plant material is relatively low, necessitating efficient extraction and purification methods to obtain the compound in high purity for research and pharmaceutical applications.[5][6]

Extraction Methodologies

The high solubility of HSYA in water and its insolubility in lipophilic solvents like ethyl acetate, ether, benzene, and chloroform (B151607) are key physicochemical properties that guide the choice of extraction methods.[1][2] A variety of techniques have been developed and optimized to maximize the yield and purity of HSYA from safflower.

Conventional and Advanced Extraction Techniques: A Comparative Analysis

Several methods have been employed for the extraction of HSYA, ranging from traditional water decoction to more modern, technologically advanced approaches. The efficiency and yield of these methods vary significantly.

| Extraction Method | Solvent | Key Parameters | Yield (%) | Purity (%) | Reference |

| Water Immersion | Water | High temperature | 0.023 - 0.066 | Not Specified | [1][2] |

| Smashing Tissue Extraction | Not Specified | 2 minutes extraction time | 1.359 | Not Specified | [2] |

| Microwave-Assisted Extraction (MAE) | Not Specified | Solid-liquid ratio of 100, 70°C, 3 cycles of 20 min | 6.96 | Not Specified | [1][2] |

| Ultrasound-Assisted Extraction (UAE) | Water | 40-60°C, 40-60 min, ultrasonic frequency 40KHz | Not Specified | Not Specified | [7] |

| Optimized Ultrasound-Assisted Extraction (UAE) | Water | 66°C, 36 min, solvent-to-material ratio of 16 mL/g, 150 W power | Not Specified | Not Specified | [8][9] |

| Soxhlet Extraction | Not Specified | Not Specified | 13.09 | Not Specified | [1][2] |

| Matrix Solid-Phase Dispersion (MSPD) | Not Specified | Not Specified | 14.89 | Not Specified | [1][2] |

| DMSO Extraction | DMSO, Butyl Acetate, Ethanol (B145695) | 80°C for 1h, then 50 min heating | 14.56 | Not Specified | [1][2] |

| Ultrasonic Water Extraction & Purification | Water | 40-60°C, 50 min, 40KHz | 62.7 | 99.8 | [7] |

Detailed Experimental Protocols

1. Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is based on the response surface methodology for maximizing the yields of HSYA.[8][9]

-

Apparatus: Ultrasonic bath, flask, condenser, filter paper.

-

Reagents: Milled safflower powder, deionized water.

-

Procedure:

-

Weigh a specific amount of safflower powder and place it in a flask.

-

Add deionized water at a solvent-to-material ratio of 16 mL/g.[8][9]

-

Place the flask in an ultrasonic bath preheated to 66°C.[8][9]

-

Apply ultrasonic power of 150 W and extract for 36 minutes.[8][9]

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

The filtrate, containing HSYA, can then be subjected to purification.

-

2. DMSO-Based Solvent Extraction

This method utilizes dimethyl sulfoxide (B87167) (DMSO) to achieve a high yield of HSYA.[1][2]

-

Apparatus: Beakers, magnetic stirrer, centrifuge, filter.

-

Reagents: Safflower powder, DMSO, butyl acetate, ethanol.

-

Procedure:

-

Soak 2.0 g of safflower powder with 14 volumes of DMSO and stir for 30 minutes at room temperature in a dark environment to remove impurities.[1][2]

-

Filter the mixture and soak the filter residue with another 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes in the same dark environment.[1][2]

-

Soak the filter residue with an additional 12 volumes of DMSO and repeat the heating step.[2]

-

Combine the filtrates and add 3 volumes of butyl acetate.

-

Centrifuge the mixture to obtain crimson precipitates.[1][2]

-

Wash the precipitates with an appropriate amount of ethanol and dry to obtain a light yellow powder of HSYA.[1][2]

-

3. High-Yield Ultrasonic Water Extraction and Purification

This protocol combines ultrasonic extraction with a multi-step purification process to achieve high purity and yield.[7]

-

Apparatus: Ultrasonic extractor, chromatography columns, ultrafiltration unit, freeze-dryer.

-

Reagents: Pulverized safflower, water, HZ801 macroporous adsorption resin, Sephadex LH-20.

-

Procedure:

-

Extraction: Add 10-15 times the volume of water to pulverized safflower and perform ultrasonic extraction for 40-60 minutes at 40-60°C with an ultrasonic frequency of 40KHz.[7]

-

Macroporous Resin Chromatography: Pass the crude extract through a column packed with HZ801 macroporous adsorption resin for initial separation.[7]

-

Sephadex Chromatography: Further purify the eluate from the previous step using a Sephadex LH-20 column.[7]

-

Ultrafiltration: Subject the purified fraction to ultrafiltration to remove smaller impurities.[7]

-

Freeze Drying: Lyophilize the final solution to obtain HSYA dry powder with a purity of up to 99.8%.[7]

-

Purification Techniques

Following initial extraction, purification is a critical step to isolate HSYA from other co-extracted compounds. Common techniques include:

-

Macroporous Adsorption Resin Chromatography: This method is effective for the initial cleanup and enrichment of HSYA from the crude extract.[7]

-

Sephadex Gel Chromatography: Utilized for size-exclusion chromatography to separate HSYA from molecules of different sizes.[7]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of HSYA to achieve very high purity levels.

Quantitative Analysis

Accurate quantification of HSYA is essential for quality control and research purposes. The most common analytical methods include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for the determination of HSYA content.[8] Detection is typically performed at a wavelength of 403 nm.[8]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid method for the quantification of HSYA in safflower extracts.[10][11] Densitometric analysis is performed at approximately 399 nm.[10][11]

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the general workflow for HSYA extraction and purification, as well as a conceptual representation of a signaling pathway where HSYA might be investigated.

Caption: General workflow for the extraction and purification of HSYA from safflower.

Caption: Conceptual diagram of HSYA interacting with a cellular signaling pathway.

References

- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

- 6. maxapress.com [maxapress.com]

- 7. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Hydroxysafflor Yellow A

Hydroxysafflor yellow A (HSYA) is the principal bioactive flavonoid extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] It is a C-glucosyl quinochalcone that has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the physicochemical properties of HSYA, detailed experimental protocols for their determination, and a summary of its engagement with key cellular signaling pathways.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₂₇H₃₂O₁₆ | [1][2][3] |

| Molecular Weight | 612.53 g/mol | [4][5][6][7] |

| Appearance | Yellow or orange-yellow amorphous powder | [1][2][3] |

| Solubility | Highly soluble in water (≥ 100 mg/mL); Soluble in DMSO (≥ 61.3 mg/mL), Pyridine, Methanol, Ethanol; Sparingly soluble in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform. | [1][2][3][4][5][6][8] |

| pKa | Predicted value of 4.50 ± 1.00 | [3] |

| Maximum UV Absorption (λmax) | 403 nm | [1][2] |

| Stability | Unstable under high temperature, alkaline conditions (especially pH 8-9), strong acidic conditions, and illumination.[1][2][3][9] Its stability is improved by the addition of ethylenediamine (B42938) tetra-acetic acid and ascorbic acid.[3] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of natural compounds like HSYA are crucial for reproducible research. The following sections outline standard methodologies.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound.

-

Preparation of Supersaturated Solution: An excess amount of HSYA is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of HSYA in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at its λmax of 403 nm.

Determination of the Acid Dissociation Constant (pKa)

The pKa of a compound can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

-

Potentiometric Titration:

-

A solution of HSYA of known concentration is prepared in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa.

-

-

UV-Vis Spectrophotometry:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A constant concentration of HSYA is added to each buffer solution.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

Changes in the absorbance at specific wavelengths, corresponding to the ionized and un-ionized forms of HSYA, are plotted against pH. The inflection point of this curve represents the pKa.

-

Stability Studies

The stability of HSYA can be assessed under various stress conditions, such as changes in pH, temperature, and light exposure.

-

Preparation of HSYA Solutions: Solutions of HSYA are prepared in different buffer systems (e.g., pH 4, 7, 9) to evaluate pH-dependent stability.

-

Incubation under Stress Conditions: Aliquots of the HSYA solutions are stored under different conditions:

-

Temperature: Samples are kept at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Light: Samples are exposed to a controlled light source (e.g., a photostability chamber) while control samples are kept in the dark.

-

-

Sample Analysis: At specified time intervals, samples are withdrawn, and the concentration of remaining HSYA is quantified by HPLC.

-

Data Analysis: The degradation of HSYA often follows first-order kinetics.[9] The degradation rate constant (k) and half-life (t₁/₂) can be calculated from the plot of the natural logarithm of the HSYA concentration versus time.

Signaling Pathways and Experimental Workflows

HSYA exerts its pharmacological effects by modulating a variety of cellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating the effects of HSYA.

Key Signaling Pathways Modulated by HSYA

HSYA has been shown to interact with multiple signaling pathways, which are central to its therapeutic effects. These include pathways related to inflammation, oxidative stress, apoptosis, and cell proliferation.

Caption: Key signaling pathways modulated by HSYA.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the biological effects of HSYA on a specific cell line.

Caption: General experimental workflow for in vitro evaluation of HSYA.

References

- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | TGF-beta/Smad | TargetMol [targetmol.com]

- 7. Npc79316 | C27H32O16 | CID 6443665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Hydroxysafflor Yellow A (HSYA) Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) compound isolated from the safflower (Carthamus tinctorius L.), has demonstrated significant pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] These effects are attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the core signaling cascades regulated by HSYA, including the PI3K/Akt, Nrf2/HO-1, NF-κB, and MAPK pathways. It summarizes key quantitative data, details common experimental protocols for investigating HSYA's mechanisms, and presents visual diagrams of the signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by HSYA

HSYA exerts its pleiotropic effects by targeting key nodes within several critical signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress response, apoptosis, and cell survival.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates fundamental cellular functions including cell survival, growth, proliferation, and metabolism.[4][5][6] HSYA has been shown to activate this pathway, contributing to its protective effects in various disease models. For instance, studies have demonstrated that HSYA can reverse the downregulation of PI3K and Akt in the liver of type 2 diabetes mellitus rat models, promoting insulin (B600854) resistance improvement and inhibiting the apoptosis of pancreatic β-cells.[7][8] This activation of Akt can lead to the phosphorylation and inactivation of downstream pro-apoptotic factors, thereby promoting cell survival.[8]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress.[[“]][10][11] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon stimulation by agents like HSYA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.[[“]][12] HSYA has been shown to attenuate the activation of the Nrf2/HO-1 signaling pathway in some contexts, suggesting a modulatory role that may be context-dependent.[2][3] However, other studies highlight its ability to activate this pathway to confer protection against oxidative damage.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[1][13][14][15] In inflammatory conditions, stimuli like Interleukin-1β (IL-1β) can activate these pathways, leading to the production of pro-inflammatory cytokines and matrix-degrading enzymes.[1] HSYA has been shown to suppress the activation of both NF-κB and MAPK cascades.[1][2] It can inhibit the phosphorylation of key MAPK proteins such as ERK, p38, and JNK, and prevent the nuclear translocation of the NF-κB p65 subunit.[1] This dual inhibition leads to a potent anti-inflammatory effect, as seen in models of osteoarthritis and acute kidney injury.[1][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of HSYA. These values highlight the potency and efficacy of HSYA in different experimental models.

Table 1: HSYA Treatment Parameters in Pre-clinical Models

| Model System | Disease/Condition | HSYA Dosage/Concentration | Duration | Key Outcome | Reference |

| T2DM Rats | Type 2 Diabetes | 120 mg/kg (i.p.) | 8 weeks | Reduced fasting blood glucose, reversed downregulation of PI3K/Akt in liver. | [7] |

| Osteoarthritis Chondrocytes | IL-1β induced inflammation | 10, 20, 40 μM | 24 hours | Suppressed IL-1β-induced activation of NF-κB and MAPK cascades. | [1] |

| Acute Kidney Injury Rats | Ischemia/Reperfusion | 20, 40 mg/kg (i.v.) | 0.5h post-reperfusion | Attenuated renal dysfunction, suppressed TLR4/NF-κB pathway activation. | [16] |

| SH-SY5Y Cells | Oxygen-Glucose Deprivation | 10, 20, 40 μM | 24 hours | Activated HIF-1α/BNIP3 pathway, induced protective autophagy. | [17] |

Experimental Protocols

Reproducibility is key in scientific research. This section details common methodologies used to study the effects of HSYA on signaling pathways.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of Akt, MAPKs, or the expression levels of Nrf2 and HO-1.

-

Objective: To measure the relative abundance of target proteins (e.g., PI3K, Akt, p-Akt, Nrf2, HO-1, p-p65, p-ERK).

-

Methodology:

-

Cell/Tissue Lysis: Cells or tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 μg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., rabbit anti-p-Akt, mouse anti-β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. β-actin or GAPDH is typically used as a loading control.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of HSYA on a specific cell line.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, largely due to its ability to modulate multiple key signaling pathways.[18] Its capacity to activate the pro-survival PI3K/Akt pathway while simultaneously inhibiting the pro-inflammatory NF-κB and MAPK pathways underscores its multifaceted mechanism of action. Furthermore, its interaction with the Nrf2/HO-1 antioxidant defense system contributes to its protective effects against oxidative stress. This guide provides a foundational resource for scientists engaged in the research and development of HSYA-based therapeutics. A thorough understanding of these signaling networks is critical for designing future studies and unlocking the full clinical potential of this compound.

References

- 1. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. consensus.app [consensus.app]

- 10. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 11. dovepress.com [dovepress.com]

- 12. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Reactome | MAPK family signaling cascades [reactome.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Comprehensive Review of its Pharmacological Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hydroxysafflor yellow A (HSYA), a primary water-soluble chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse and potent pharmacological activities.[1] Traditionally used in Chinese medicine to improve blood circulation, HSYA is now the subject of extensive modern research, revealing its potential in treating a wide array of diseases, particularly cardiovascular and cerebrovascular conditions.[1] This technical guide provides a detailed overview of the pharmacological effects of HSYA, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cardiovascular Effects

HSYA exhibits significant protective effects on the cardiovascular system, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.

Quantitative Data on Cardiovascular Effects

| Effect | Model | HSYA Concentration/Dose | Key Findings | Reference |

| Reduced Myocardial Infarct Size | Rat model of myocardial ischemia/reperfusion | 4, 8, 16 mg/kg (i.v.) | Dose-dependently decreased infarct size. | [2] |

| Inhibition of Myocardial Apoptosis | Rat model of myocardial ischemia/reperfusion | 4, 8, 16 mg/kg (i.v.) | Dose-dependently increased the Bcl-2/Bax ratio. | [3] |

| Attenuation of Myocardial Fibrosis | Mouse model of isoproterenol-induced myocardial fibrosis | 50, 100, 200 µM (in vitro); 5 mg/kg/day (in vivo) | Inhibited collagen deposition and expression of fibrotic markers. | |

| Reduction of Inflammatory Cytokines | Rat model of myocardial ischemia/reperfusion | 4, 8, 16 mg/kg (i.v.) | Significantly decreased serum levels of TNF-α, IL-1β, and IL-18. | [2] |

Experimental Protocols for Cardiovascular Studies

Myocardial Ischemia/Reperfusion (I/R) Model in Rats

-

Animal Model: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.

-

Reperfusion: The ligature is then removed to allow for 24 hours of reperfusion.

-

HSYA Administration: HSYA (at doses of 4, 8, and 16 mg/kg) is administered intravenously at the onset of reperfusion.

-

Infarct Size Measurement: After 24 hours of reperfusion, the heart is excised and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct size is expressed as a percentage of the area at risk.

-

Biochemical Analysis: Serum levels of cardiac injury markers (e.g., creatine (B1669601) kinase-MB, cardiac troponin I) and inflammatory cytokines (TNF-α, IL-1β, IL-18) are measured using ELISA kits.[2]

-

Western Blot Analysis: Myocardial tissue is homogenized to extract proteins. Western blotting is performed to detect the expression of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) and signaling pathway components (e.g., p-Akt, p-GSK3β).[3]

Neuroprotective Effects

HSYA has demonstrated significant neuroprotective properties in various models of neurological disorders, including cerebral ischemia-reperfusion injury.

Quantitative Data on Neuroprotective Effects

| Effect | Model | HSYA Concentration/Dose | Key Findings | Reference |

| Reduced Neurological Deficit Score | Rat model of Middle Cerebral Artery Occlusion (MCAO) | 2, 4, 8 mg/kg (i.v.) | Dose-dependently improved neurological function. | [4] |

| Decreased Cerebral Infarct Volume | Mouse model of MCAO | 5, 20 mg/kg (i.p.) | Significantly reduced the infarct volume. | [5] |

| Increased Cell Viability | Primary hippocampal neurons with Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 40, 60, 80 µM | Dose-dependently increased cell viability. | [6] |

| Inhibition of Neuronal Apoptosis | Primary hippocampal neurons with OGD/R | 40, 60, 80 µM | Decreased the ratio of Bax/Bcl-2 expression. | [6] |

Experimental Protocols for Neuroprotective Studies

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

-

Animal Model: Male Wistar rats are anesthetized, and the right middle cerebral artery is occluded for 2 hours using an intraluminal filament.[5]

-

Reperfusion: The filament is withdrawn to allow for 24 hours of reperfusion.

-

HSYA Administration: HSYA (at doses of 2, 4, and 8 mg/kg) is administered intravenously immediately after MCAO.[4]

-

Neurological Scoring: Neurological deficits are evaluated at 24 hours post-reperfusion using a 5-point scoring system.

-

Infarct Volume Measurement: Brains are sectioned and stained with TTC to determine the infarct volume.

-

Western Blot Analysis: Protein is extracted from the ischemic penumbra to analyze the expression of signaling proteins such as p-JAK2, p-STAT3, and SOCS3.[7]

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model in Primary Neurons

-

Cell Culture: Primary hippocampal neurons are cultured for 7 days.

-

OGD: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.

-

Reoxygenation: The medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for 24 hours.

-

HSYA Treatment: HSYA (at concentrations of 40, 60, and 80 µM) is added to the culture medium during the reoxygenation phase.[6]

-

Cell Viability Assay: Cell viability is assessed using the MTT assay.

-

Apoptosis Assay: Neuronal apoptosis is quantified using TUNEL staining or by measuring the expression of apoptosis-related proteins (Bax, Bcl-2) via Western blot.[6]

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of HSYA are central to its therapeutic potential across various disease models.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

| Effect | Model | HSYA Concentration/Dose | Key Findings | Reference |

| Inhibition of Inflammatory Cytokine Secretion | LPS-stimulated RAW264.7 macrophages | 25, 50, 100 µM | Dose-dependently inhibited the secretion of IL-1β and IL-18. | [8] |

| Suppression of NLRP3 Inflammasome Activation | LPS-stimulated RAW264.7 macrophages | 25, 50, 100 µM | Inhibited the cleavage of caspase-1 and maturation of IL-1β. | [8] |

| DPPH Radical Scavenging Activity | In vitro assay | - | IC50 value of 13.4 ± 1.0 μg GAE/mL for a Carthamus Tinctorius extract containing HSYA. | |

| Reduction of Reactive Oxygen Species (ROS) | OGD/R-treated PC12 cells | 5, 20 mg/kg equivalent | Significantly reduced intracellular ROS levels. | [9] |

Experimental Protocols for Anti-inflammatory and Antioxidant Studies

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

Assay Procedure: Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-18) are used according to the manufacturer's instructions.[2][10]

-

Data Analysis: The concentration of cytokines in the samples is determined by comparing their absorbance to a standard curve.

DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction Mixture: Various concentrations of HSYA are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated.

Signaling Pathways Modulated by this compound

HSYA exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. Key pathways identified include PI3K/Akt, NF-κB, MAPK, Nrf2/HO-1, and JAK/STAT.

PI3K/Akt Signaling Pathway

This pathway is crucial for cell survival, proliferation, and apoptosis. HSYA has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK3β, thereby promoting cell survival.[3]

Caption: HSYA-mediated activation of the PI3K/Akt pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. HSYA can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Caption: HSYA's inhibition of the NF-κB inflammatory pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is involved in cytokine signaling and inflammation. HSYA has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to a reduction in the inflammatory response in cerebral ischemia.[7]

Caption: HSYA's modulatory effect on the JAK/STAT signaling cascade.

Experimental Workflow for Western Blot Analysis

Caption: A typical experimental workflow for Western Blot analysis.

References

- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 7. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Stability of Hydroxysafflor Yellow A in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Hydroxysafflor Yellow A (HSYA) in various solution environments. HSYA, a primary active component of the safflower plant (Carthamus tinctorius L.), is a promising therapeutic agent, particularly for cardiovascular and cerebrovascular diseases. However, its inherent instability in solution presents a significant challenge for its formulation and clinical application. This document consolidates key stability data, details experimental protocols for stability assessment, and visualizes degradation and relevant biological pathways to aid researchers in developing stable and effective HSYA-based therapeutics.

Physicochemical Properties and Stability Profile

HSYA is a water-soluble quinochalcone C-glycoside that is susceptible to degradation under various environmental conditions, including exposure to certain pH levels, high temperatures, and light.[1][2][3] Understanding these degradation triggers is crucial for the successful formulation and storage of HSYA.

Effect of pH

The pH of the solution is a critical factor influencing the stability of HSYA.[1][2] Generally, HSYA is more stable in acidic to neutral conditions and degrades rapidly in alkaline environments.[1][2][4] The degradation of HSYA in solution follows first-order kinetics.[5][6]

The pH stability profile of HSYA in an aqueous solution exhibits an inverted V-shape, with the highest instability observed around pH 9.[1][2][5] Under acidic conditions (pH < 6.13), the degradation rate increases with an increase in pH.[5][6] Conversely, in alkaline conditions (pH 8-9), the degradation rate decreases as the pH increases, although it increases again under strongly alkaline conditions (pH > 9).[5][6]

Table 1: Kinetic Parameters for the Hydrolysis of HSYA at 25°C in Aqueous Solution

| pH | Rate Constant (k) (h⁻¹) | Half-life (t₀.₅) (h) |

| 1.44 | 0.003 | 231.0 |

| 3.12 | 0.005 | 138.6 |

| 4.11 | 0.012 | 57.8 |

| 5.13 | 0.025 | 27.7 |

| 6.13 | 0.048 | 14.4 |

| 7.10 | 0.015 | 46.2 |

| 8.11 | 0.108 | 6.4 |

| 9.16 | 0.531 | 1.3 |

| 10.12 | 0.215 | 3.2 |

| 11.12 | 0.256 | 2.7 |

| 12.13 | 0.381 | 1.8 |

| 12.73 | 0.452 | 1.5 |

Data sourced from a study by Pu et al. (2017) as cited in various reviews.[1][2][5][6]

Effect of Temperature

Elevated temperatures significantly accelerate the degradation of HSYA.[1][2][4] It is reported that HSYA is relatively stable at temperatures below 60°C.[7] The degradation process also adheres to first-order kinetics, and the activation energy (Ea) can be determined using the Arrhenius equation.[5][6]

Table 2: Degradation Rate Constants (k) of HSYA in Aqueous Solution at pH 7.10 at Different Temperatures

| Temperature (°C) | Rate Constant (k) (h⁻¹) |

| 65 | 0.121 |

| 75 | 0.289 |

| 85 | 0.654 |

| 95 | 1.325 |

Data sourced from a study on the stability of HSYA in Xuebijing injection, which included aqueous solution as a control.[5][6]

The activation energy for HSYA degradation in an aqueous solution has been calculated to be 78.53 kJ·mol⁻¹.[5][6]

Effect of Light

HSYA is known to be sensitive to light.[1][2][8] Exposure to sunlight, ultraviolet, and even incandescent light can lead to its degradation.[8] Therefore, it is recommended to store HSYA solutions in light-proof containers.[8] The addition of antioxidants such as ascorbic acid and chelating agents like ethylenediaminetetraacetic acid (EDTA) has been shown to improve its photostability.[8]

Degradation Pathway and Products

Under alkaline and high-temperature conditions, HSYA undergoes degradation through intramolecular nucleophilic substitution and hydrolysis.[1][2][5] Two primary degradation products have been identified as isomers.[5] A common degradation product resulting from the hydrolysis of HSYA is p-coumaric acid.[1][4]

The proposed degradation pathway involves the ionization of the hydroxyl group at C-2' under alkaline conditions, followed by an intramolecular nucleophilic attack on the Cβ of the chalcone (B49325) backbone.[5][6] This leads to the formation of unstable intermediates that rearrange to the final degradation products.[5][6]

Experimental Protocols for Stability Assessment

A robust and validated analytical method is essential for accurately determining the stability of HSYA. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the most common and reliable technique.

General Experimental Workflow for HSYA Stability Testing

The following diagram outlines a typical workflow for assessing the stability of HSYA in solution.

HPLC Method for HSYA Quantification

-

Instrumentation: An HPLC system equipped with a UV/DAD detector and preferably an ESI-MS/MS detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

-

Solvent A: Acetonitrile or Methanol (B129727)

-

Solvent B: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.

-

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection Wavelength: HSYA has a maximum absorption at around 403 nm.[1]

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C or 30°C.

Sample Preparation for Stability Studies

-

Stock Solution: Prepare a stock solution of HSYA in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1 to 13) using appropriate buffer systems (e.g., phosphate, citrate).

-

Working Solutions: Dilute the HSYA stock solution with the respective buffer solutions to achieve the desired final concentration for the stability study.

-

Incubation:

-

pH Stability: Incubate the working solutions in sealed, light-proof containers at a constant temperature (e.g., 25°C).

-

Temperature Stability: Incubate the working solutions (at a fixed pH, e.g., 7.0) in a thermostatically controlled water bath at different temperatures (e.g., 65, 75, 85, 95°C).

-

Photostability: Expose the working solutions to a controlled light source (e.g., a photostability chamber with a specific light intensity) and keep a control sample in the dark.

-

-

Sampling: At predetermined time intervals, withdraw an aliquot from each solution, and if necessary, quench the degradation reaction by cooling or pH adjustment.

-

Analysis: Analyze the samples directly by HPLC to determine the remaining concentration of HSYA.

Key Signaling Pathways Associated with HSYA's Biological Activity

For drug development professionals, understanding the biological pathways modulated by HSYA is as important as its stability. HSYA exerts its therapeutic effects through multiple signaling pathways, primarily related to its anti-inflammatory, antioxidant, and anti-apoptotic properties.

Conclusion and Formulation Strategies

The instability of this compound in solution, particularly in alkaline conditions and at elevated temperatures, is a major hurdle in its development as a therapeutic agent. This guide summarizes the critical factors affecting its stability and provides a framework for conducting robust stability studies.

To enhance the stability and bioavailability of HSYA, various formulation strategies can be explored, including:

-

pH control: Formulating HSYA in acidic or neutral buffered solutions.

-

Use of excipients: Incorporating antioxidants, chelating agents, and other stabilizing agents.

-

Encapsulation: Utilizing drug delivery systems such as liposomes, nanoparticles, or cyclodextrins to protect HSYA from degradation.

-

Lyophilization: Freeze-drying HSYA solutions to create a more stable solid form for reconstitution before use.

A thorough understanding of HSYA's stability profile is paramount for the rational design of stable and effective pharmaceutical formulations, ultimately facilitating its translation from a promising natural compound to a clinically valuable therapeutic agent.

References

- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cantera.org [cantera.org]

- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the HPLC Detection of Hydroxysafflor Yellow A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of Hydroxysafflor yellow A (HSYA) using High-Performance Liquid Chromatography (HPLC). HSYA is a primary bioactive quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L. (safflower), and is of significant interest for its wide range of pharmacological effects, including the treatment of cardiovascular and cerebrovascular diseases.[1][2] The following protocols and data are intended to facilitate the standardization and quality control of HSYA in research and pharmaceutical development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC and HPTLC analysis of this compound, compiled from various validated methods.

| Parameter | HPLC Method 1 | HPTLC Method |

| Linearity Range | 0.30–0.70 mg/mL[3] | 61.0–79.3 ng[4][5] |

| **Correlation Coefficient (R²) ** | 0.9996[3] | 0.9991[4][5] |

| Limit of Detection (LOD) | 35.2 ng/mL[6] | 59 ng[4][5] |

| Limit of Quantification (LOQ) | Not Specified | 169 ng[4][5] |

| Recovery | Not Specified | >95%[4][5] |

| Precision (RSD) | 0.91% | <3%[5] |

Experimental Protocols

This section details the recommended methodology for the HPLC detection of HSYA.

Instrumentation and Chromatographic Conditions

-

Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

-

Column: An Agilent EC-C18 column (150 mm × 4.6 mm, 4 µm) or a similar C18 reversed-phase column is recommended.[7]

-

Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% formic acid in water (B) is effective.[3][7]

-

Gradient Program:

-

0–12 min: 10%–22% A

-

12–20 min: 22%–26% A

-

20–30 min: 26%–95% A[7]

-

-

-

Flow Rate: A flow rate of 1 mL/min is typically used.[7]

-

Column Temperature: Maintain the column at 25°C.[7]

-

Detection Wavelength: The optimal detection wavelength for HSYA is 403 nm.[3][7]

-

Injection Volume: The injection volume can be adjusted based on the concentration of the sample and standard solutions.

Preparation of Standard and Sample Solutions

-

Standard Solution:

-

Accurately weigh a suitable amount of HSYA reference standard.

-

Dissolve the standard in methanol (B129727) or a suitable solvent to prepare a stock solution of known concentration (e.g., 0.5 mg/mL).[3]

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to establish a calibration curve.

-

-

Sample Preparation (from Safflower):

-

Obtain a powdered sample of safflower flowers.

-

Employ an appropriate extraction method. Ultrasonic extraction is a common and efficient method.[3]

-

Ultrasonic Extraction Parameters:

-

Solvent: Water or an appropriate solvent mixture.

-

Temperature: 66°C

-

Extraction Time: 36 min

-

Solvent-to-Material Ratio: 16 mL/g

-

Extraction Power: 150 W[3]

-

-

-

After extraction, centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

-

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:

-

Linearity: Analyze a series of standard solutions at different concentrations to establish the linear range and determine the correlation coefficient.

-

Precision: Assess the repeatability of the method by injecting the same standard solution multiple times and calculating the relative standard deviation (RSD) of the peak areas.[3]

-

Accuracy: Determine the recovery of the method by spiking a known amount of HSYA standard into a sample and calculating the percentage of the standard recovered.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of HSYA that can be reliably detected and quantified.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC detection of HSYA.

Caption: Experimental workflow for HSYA detection by HPLC.

This comprehensive guide provides the necessary information for the successful implementation of an HPLC method for the detection and quantification of this compound. Adherence to these protocols will ensure accurate and reproducible results for research and quality control purposes.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quantifying Hydroxysafflor Yellow A (HSYA) in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of Hydroxysafflor yellow A (HSYA) in various biological samples. HSYA is a primary active water-soluble component of the safflower (Carthamus tinctorius L.) and is investigated for its potential therapeutic effects, including neuroprotective and antioxidative properties[1]. Accurate measurement of HSYA in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

Overview of Analytical Techniques

Several analytical methods have been established for the quantification of HSYA in biological samples, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

| Technique | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to LC-MS/MS. |

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity, high selectivity, structural confirmation. | Higher cost, more complex instrumentation. |

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of HSYA and performance metrics of various analytical methods.

Table 1: Pharmacokinetic Parameters of HSYA (Intravenous Administration)

| Species | Dose (mg/kg) | Cmax (mg/L) | t1/2 (h) | AUC (mg·h/L) | CL (L/h/kg) | Vd (L/kg) | Reference |

| Rat | 3 | - | - | 2.5 ± 0.4 | 1.2 ± 0.2 | 1.3 ± 0.2 | [1] |

| Rat | 6 | - | - | 5.2 ± 1.1 | 1.2 ± 0.2 | 1.2 ± 0.1 | [1] |

| Rat | 12 | - | - | 10.8 ± 2.5 | 1.2 ± 0.3 | 1.2 ± 0.1 | [1] |

| Rat | 24 | - | - | 22.1 ± 3.9 | 1.1 ± 0.2 | 1.1 ± 0.1 | [1] |

| Dog | 6 | - | - | 4.8 ± 1.3 | 1.3 ± 0.3 | 1.7 ± 0.3 | [1] |

| Dog | 12 | - | - | 10.1 ± 3.1 | 1.3 ± 0.4 | 1.8 ± 0.3 | [1] |

| Dog | 24 | - | - | 23.5 ± 7.9 | 1.2 ± 0.4 | 1.7 ± 0.3 | [1] |

Data are presented as mean ± SD.

Table 2: Performance of Analytical Methods for HSYA Quantification

| Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Reference |

| HPLC-UV | Rat Plasma | 156 | 156 - 100,000 | 70.4 - 76.3 | 1.6 - 10.4 | 1.6 - 10.4 | [2] |

| LC-MS/MS | Human Plasma | 1 | 1 - 1000 | 81.7 | < 10 | < 10 | [3] |

| LC-MS/MS | Human Urine | - | - | - | - | - | [4] |

| UPLC-MS/MS | Rat Liver | - | 20 - 20,000 (pg on column) | - | 0.591 - 5.33 | 0.591 - 5.33 | [5] |

Experimental Protocols

Quantification of HSYA in Plasma by HPLC-UV

This protocol is based on the method described by Chu et al. (2006)[1][2].

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) solution (e.g., rutin).

-

Add 300 µL of methanol (B129727) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 × g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

3.1.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 15:85, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 403 nm.

-

Column Temperature: 25°C.

Quantification of HSYA in Urine by LC-MS/MS

This protocol is adapted from the method for human urine analysis by Li et al. (2015)[4].

3.2.1. Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of urine, add an appropriate amount of internal standard.

-

Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax SB C18, 4.6 mm × 150 mm, 5 µm)[4].

-

Mobile Phase:

-

A: 0.2 mM ammonium (B1175870) acetate (B1210297) in water.

-

B: Methanol.

-

Isocratic elution with 70% B[4].

-

-

Flow Rate: 0.4 mL/min[4].

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions:

Quantification of HSYA in Tissue Homogenate by UPLC-MS/MS

This protocol is based on the principles for tissue analysis[5][6].

3.3.1. Sample Preparation

-

Weigh the tissue sample (e.g., 100 mg) and add homogenization buffer (e.g., 4 volumes of ice-cold saline).

-

Homogenize the tissue on ice.

-

To a 100 µL aliquot of the homogenate, add 300 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 12,000 × g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the UPLC-MS/MS system.

3.3.2. UPLC-MS/MS Conditions

-

Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[5].

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

A gradient elution should be optimized for separation.

-

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole or TOF mass spectrometer.

-

Ionization Mode: ESI, Negative.

-

MRM Transitions: As in section 3.2.2.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by HSYA

HSYA has been shown to exert its biological effects through the modulation of various signaling pathways. Below are diagrams of two key pathways.

Caption: HSYA inhibits the PI3K/Akt signaling pathway.

Caption: HSYA promotes autophagy via the HIF-1α/BNIP3 pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the quantification protocols.

Caption: HPLC-UV workflow for HSYA quantification in plasma.

Caption: General LC-MS/MS workflow for HSYA quantification.

References

- 1. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]

Application Notes and Protocols for In Vitro Cell Culture Assays Using Hydroxysafflor Yellow A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is the primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1] Traditionally used in Chinese medicine to promote blood circulation and alleviate pain, HSYA has garnered significant scientific interest for its diverse pharmacological activities.[2][3] In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent, making it a promising candidate for drug development.[1][4][5] HSYA exerts its biological effects by modulating various signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[2][6]

These application notes provide a comprehensive overview of the in vitro applications of HSYA, summarizing key quantitative data from various cell-based assays and offering detailed protocols for researchers.

Data Presentation: In Vitro Effects of this compound

The following tables summarize the quantitative effects of HSYA observed in different in vitro cell culture models.

Table 1: Anti-Cancer Effects of HSYA

| Cell Line | Assay Type | HSYA Concentration | Key Findings | Reference |

| A549 & H1299 (Lung Cancer) | Apoptosis Assay | Not Specified | Promoted apoptosis. | [1] |

| Migration & Invasion Assay | Not Specified | Reduced migration and invasion. | [1] | |

| MCF-7 (Breast Cancer) | Apoptosis Assay | Not Specified | Triggers apoptosis via the mitochondrial pathway. | [1][2] |

| HepG2 (Liver Cancer) | Viability & Proliferation Assay | Not Specified | Inhibited viability and proliferation. | [2] |